1-Iodo-2-methylpropane

Description

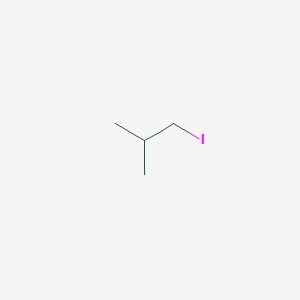

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUGGGLMQBJCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Record name | IODOMETHYLPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060154 | |

| Record name | Propane, 1-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodomethylpropane appears as a colorless liquid mixture of isomers that discolors in air. Denser than water. Vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals. | |

| Record name | IODOMETHYLPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

513-38-2 | |

| Record name | IODOMETHYLPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-iodo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-iodo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IJ6B9708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Structure of 1-Iodo-2-methylpropane

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for this compound. The information is intended for use by professionals in the fields of chemical research and drug development.

Chemical Structure and Identification

This compound, also commonly known as isobutyl iodide, is a primary alkyl halide. Its structure consists of an isobutyl group attached to an iodine atom.

Table 1: Structural and Identification Information

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Isobutyl iodide, 1-Iodoisobutane, 2-Methyl-1-iodopropane | [1][2] |

| CAS Number | 513-38-2 | [1] |

| Molecular Formula | C₄H₉I | [1] |

| Molecular Weight | 184.02 g/mol | [3] |

| SMILES | CC(C)CI | [1][4] |

| InChI | InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | [1][5] |

| InChIKey | BTUGGGLMQBJCBN-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

This compound is a colorless liquid that may discolor when exposed to air.[1] It is a highly flammable substance.[1][3]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to yellow or brown liquid | [4][6] |

| Boiling Point | 120-121 °C | [2] |

| Melting Point | -93 °C | [3] |

| Density | 1.599 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.496 | [5] |

| Vapor Pressure | 20 mmHg (at 20 °C) | [5] |

| Vapor Density | 6 (vs air) | [5] |

| Flash Point | 12 °C (53.6 °F) | [3] |

| Solubility | Insoluble in water; miscible with alcohol and diethyl ether.[5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Observations | Source |

| ¹H NMR | The spectrum shows three distinct proton signals with an integration ratio of 6:2:1, corresponding to the different proton environments in the molecule.[6][8] | [6][8] |

| ¹³C NMR | The spectrum displays three resonances, indicating three different carbon environments in the molecule.[9][10] | [9][10] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching vibrations (~2845-2975 cm⁻¹), C-H bending vibrations (~1365-1470 cm⁻¹), and a C-I stretching absorption (~500-600 cm⁻¹).[9] The region from ~1500 to 400 cm⁻¹ is considered the fingerprint region.[9] | [9] |

| Mass Spectrometry (MS) | The parent molecular ion peak [M]⁺ is observed at an m/z of 184.[11] The base peak is often the alkyl fragment. An m/z of 127, corresponding to the iodine atom, is also indicative of an iodine-containing compound.[11] | [11] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound is through the reaction of isobutanol with a source of iodine, such as hydroiodic acid or by using an iodine/red phosphorus mixture. Another approach involves the anti-Markovnikov addition of hydrogen iodide to 2-methylpropene, often in the presence of peroxides.[12]

Reactivity

This compound is a primary alkyl halide and can undergo nucleophilic substitution reactions, typically following an Sₙ2 mechanism due to the relatively unhindered nature of the primary carbon.[13] It is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

Experimental Protocols

Synthesis of this compound from Isobutanol

Objective: To synthesize this compound via a nucleophilic substitution reaction using isobutanol and hydroiodic acid.

Materials:

-

Isobutanol ((CH₃)₂CHCH₂OH)

-

Concentrated hydroiodic acid (HI)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Distilled water

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Place isobutanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated hydroiodic acid to the flask.

-

Heat the mixture to reflux for a specified period to allow the reaction to proceed to completion.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution, and finally with distilled water again to remove unreacted acid and other aqueous impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the crude this compound by distillation, collecting the fraction at its known boiling point (120-121 °C).

Characterization by ¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum of the synthesized this compound for structural verification.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified this compound in deuterated chloroform in an NMR tube.

-

Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Process the spectrum to integrate the peaks and determine the chemical shifts and splitting patterns. The expected spectrum will show three sets of signals with an integration ratio of 6:2:1.[8]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[14]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source |

| Pictograms | GHS02, GHS07 | Flame, Harmful | [15] |

| Signal Word | Danger | [3][15] | |

| Hazard Statements | H225 | Highly flammable liquid and vapour. | [3][15] |

| H315 | Causes skin irritation. | [3] | |

| H332 | Harmful if inhaled. | [3][15] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][15] |

| P233 | Keep container tightly closed. | [15] | |

| P240 | Ground and bond container and receiving equipment. | [3][15] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [15] |

Visualizations

Synthesis Pathway from 2-Methylpropene

References

- 1. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. far-chemical.com [far-chemical.com]

- 3. fishersci.no [fishersci.no]

- 4. This compound, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound copper stabilizer, 97 513-38-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-iodo-2-méthylpropane, 98 %, stab. au cuivre, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 8. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of this compound C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of this compound C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. homework.study.com [homework.study.com]

- 13. vedantu.com [vedantu.com]

- 14. This compound(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 1-Iodo-2-methylpropane (CAS Number: 513-38-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-methylpropane (also known as isobutyl iodide), a key reagent in organic synthesis. This document consolidates its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis, and common reaction pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a flammable and reactive haloalkane commonly used as an alkylating agent to introduce the isobutyl group in various synthetic applications, including pharmaceutical research.[1][2] It is generally insoluble in water but miscible with alcohols and ethers.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 513-38-2 | [3] |

| Molecular Formula | C₄H₉I | [4] |

| Molecular Weight | 184.02 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 120-121 °C | [3][4] |

| Melting Point | -93 °C | [4] |

| Density | 1.599 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.496 | [3] |

| Vapor Pressure | 20 mmHg at 20 °C | [3] |

| Vapor Density | 6 (vs air) | [3] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water; miscible with alcohol and diethyl ether | [1][3] |

| InChI | 1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3 | [3] |

| InChIKey | BTUGGGLMQBJCBN-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)CI | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features and Peaks | Reference(s) |

| ¹H NMR | Three distinct proton environments with an integration ratio of 6:2:1. Signals are observed at approximately δ 1.02 ppm (doublet, 6H), δ 1.74 ppm (multiplet, 1H), and δ 3.14 ppm (doublet, 2H). | [5][6] |

| ¹³C NMR | Three distinct carbon environments. | [7] |

| Infrared (IR) | C-H stretching: ~2845-2975 cm⁻¹C-H bending: ~1365-1470 cm⁻¹C-I stretching: ~500-600 cm⁻¹ | [3] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 184. A prominent base peak is often observed at m/z 57, corresponding to the isobutyl cation. Another significant fragment is at m/z 127, corresponding to the iodine cation. | [8] |

Synthesis of this compound

This compound can be efficiently synthesized via nucleophilic substitution reactions. Two common methods are detailed below.

Synthesis from Isobutanol

A traditional method for preparing primary alkyl iodides involves the reaction of the corresponding alcohol with a mixture of red phosphorus and iodine. This in situ generation of phosphorus triiodide (PI₃) is a well-established procedure.

Experimental Protocol: Synthesis from Isobutanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (e.g., 1.2 equivalents). Add isobutanol (1.0 equivalent) to the flask.

-

Addition of Iodine: Slowly add iodine (e.g., 1.1 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition of iodine is complete, heat the mixture to reflux for a period of 2-4 hours to drive the reaction to completion.

-

Work-up: After cooling to room temperature, distill the crude this compound from the reaction mixture.

-

Purification: Wash the distillate with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Final Distillation: Perform a final fractional distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound from isobutanol.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is an efficient method for preparing alkyl iodides from alkyl chlorides or bromides via an SN2 mechanism. The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent.

Experimental Protocol: Finkelstein Reaction

-

Reaction Setup: In a round-bottom flask, dissolve sodium iodide (e.g., 1.5 equivalents) in dry acetone.

-

Addition of Alkyl Halide: Add 1-chloro-2-methylpropane (B167039) (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux. A white precipitate of sodium chloride will form as the reaction progresses. The reaction can be monitored by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Solvent Removal: Remove the acetone from the filtrate by rotary evaporation.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine. Dry the organic layer over an anhydrous drying agent.

-

Final Purification: Remove the solvent by rotary evaporation. The resulting crude product can be further purified by distillation if necessary.

Chemical Reactivity and Mechanisms

This compound is a versatile substrate for a variety of organic transformations, primarily involving the carbon-iodine bond.

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide, this compound readily undergoes SN2 reactions with a wide range of nucleophiles.[8] The iodide ion is an excellent leaving group, facilitating these reactions.

Caption: General mechanism for the SN2 reaction of this compound.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form isobutylene.[8]

Caption: E2 elimination reaction of this compound.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a longer alkane chain. When a mixture of this compound and another alkyl iodide is used, a mixture of products is obtained.

Formation of Organometallic Reagents

This compound reacts with metals such as lithium to form organolithium reagents (isobutyllithium), which are potent nucleophiles and bases in organic synthesis.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if inhaled.[5] It can cause skin and serious eye irritation.[5]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It may be stabilized with copper.[3]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Make a rough estimation of the 1H NMR spectrum for: 1-iodo-2-methylpropa.. [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Isobutyl iodide(513-38-2) 1H NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of this compound C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of this compound C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Constants and Boiling Point of Isobutyl Iodide

This technical guide provides a comprehensive overview of the physical constants of isobutyl iodide, with a particular focus on its boiling point. Designed for researchers, scientists, and professionals in drug development, this document collates critical data, outlines experimental methodologies, and presents information in a clear and accessible format.

Introduction

Isobutyl iodide, also known as 1-iodo-2-methylpropane, is an organic compound with the chemical formula C4H9I.[1][2] It is a colorless to light orange liquid that may discolor when exposed to air.[3][4] This alkyl halide is a versatile reagent in organic synthesis, particularly in the introduction of the isobutyl group into various molecules, and finds application in the pharmaceutical and agrochemical industries.[3][5] It is characterized as a flammable liquid that is denser than water and has vapors heavier than air.[4][6] Isobutyl iodide is slightly soluble in water but miscible with organic solvents like alcohol and ether.[2][6][7]

Physical Constants of Isobutyl Iodide

The following table summarizes the key physical constants of isobutyl iodide, compiled from various sources. These properties are crucial for its handling, application in synthetic protocols, and for safety considerations.

| Physical Constant | Value | References |

| Boiling Point | 119-121 °C | [2][7][8][9][10][11][12][13] |

| Melting Point | -93 °C | [2][7][8][9] |

| Density | 1.599 - 1.605 g/mL at 20-25 °C | [2][6][7][8][9] |

| Molar Mass | 184.02 g/mol | [2][3][4][6][7][9] |

| Refractive Index (n_D^20) | 1.4948 - 1.4968 | [2][7][8][9][10] |

| Vapor Pressure | 15.66 - 20 mmHg at 20 °C | [2][6][8][12] |

| Flash Point | 12 - 13 °C (closed cup) | [8][14] |

| Solubility in Water | Insoluble / Slightly soluble | [2][4][6][7][15] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [2][7][15] |

| Molecular Formula | C4H9I | [2][3][4][6][7][8] |

Experimental Protocol: Determination of Boiling Point

While specific experimental protocols for determining the boiling point of isobutyl iodide are not detailed in the cited literature, a general and widely accepted method for organic liquids is the Thiele tube method.[16] This micro-boiling point determination is suitable for small sample volumes.

Objective: To determine the boiling point of a liquid organic compound, such as isobutyl iodide.

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm) or a fusion tube

-

Capillary tube, sealed at one end

-

Rubber band or a piece of rubber tubing

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of isobutyl iodide

-

Safety glasses

Procedure:

-

Sample Preparation: Add a few drops of isobutyl iodide into the small test tube to a depth of about 1.5-2.0 cm.[17]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.[16]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[17]

-

Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the upper opening of the side arm.[16][17]

-

Heating: Gently heat the side arm of the Thiele tube with a slow and steady flame or a hot plate.[16][17] The temperature should rise at a rate of 5-10 degrees per minute.[17]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[16][17]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16]

-

Recording: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the sample. It is also important to record the atmospheric pressure, as boiling point is dependent on it.[16][18]

Safety Precautions:

-

Always wear safety glasses.[19]

-

Handle flammable liquids like isobutyl iodide with care and away from open flames.[3][17]

-

Be cautious with the thermometer and capillary tubes as they can break easily.[19]

Logical Relationships of Isobutyl Iodide Properties

The following diagram illustrates the key properties of isobutyl iodide and their interconnections.

Caption: Key properties and relationships of isobutyl iodide.

References

- 1. CAS 513-38-2: Isobutyl iodide | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Isobutyl Iodide | CAS#: 513-38-2 | Iofina [iofina.com]

- 4. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Isobutyl iodide | 513-38-2 [chemicalbook.com]

- 7. Isobutyl Iodide [drugfuture.com]

- 8. Page loading... [wap.guidechem.com]

- 9. isobutyl iodide [stenutz.eu]

- 10. CAS # 513-38-2, Isobutyl iodide, this compound - chemBlink [ww.chemblink.com]

- 11. Isobutyl iodide CAS#: 513-38-2 [m.chemicalbook.com]

- 12. Isobutyl iodide | 513-38-2 [amp.chemicalbook.com]

- 13. Isobutyl iodide, 98% 513-38-2 India [ottokemi.com]

- 14. Isobutyl iodide - Safety Data Sheet [chemicalbook.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chymist.com [chymist.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-iodo-2-methylpropane. It details the interpretation of the spectrum, presents quantitative data in a structured format, outlines a standard experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its proton environments. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, structural elucidation, and drug development.

Spectral Interpretation

The ¹H NMR spectrum of this compound, also known as isobutyl iodide, is characterized by three distinct signals, which is consistent with the three non-equivalent proton environments in the molecule.[1] The integration ratio of these signals is 6:2:1, corresponding directly to the number of protons in each unique environment.[1][2]

-

The Doublet at ~1.02 ppm (6H): This upfield signal corresponds to the six chemically equivalent protons of the two methyl (-CH₃) groups. Due to the free rotation around the carbon-carbon single bond, these six protons are indistinguishable. The signal is split into a doublet by the single adjacent methine proton (-CH).

-

The Nonet (or Multiplet) at ~1.74 ppm (1H): This signal is attributed to the single methine proton (-CH). It is coupled to the six protons of the two methyl groups and the two protons of the methylene (B1212753) group (-CH₂), resulting in a complex splitting pattern. Theoretically, this would be a nonet (a signal split into nine lines), but it is often observed as a multiplet due to overlapping peaks.

-

The Doublet at ~3.14 ppm (2H): This downfield signal represents the two protons of the methylene group (-CH₂I) directly attached to the electronegative iodine atom. The deshielding effect of the iodine atom causes this signal to appear at a higher chemical shift. This signal is split into a doublet by the adjacent methine proton.

Data Presentation

The quantitative data extracted from the ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃)₂CH- | 1.02 | Doublet | 6H | J = 6.3 Hz |

| (CH₃)₂CH - | 1.74 | Nonet / Multiplet | 1H | J = 6.3 Hz, J = 5.8 Hz |

| -CH₂I | 3.14 | Doublet | 2H | J = 5.8 Hz |

Data sourced from ChemicalBook.[3]

Experimental Protocols

The following outlines a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-25 mg of purified this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample's identity.

NMR Data Acquisition

The following are typical acquisition parameters for a high-field NMR spectrometer (e.g., 400 or 500 MHz):

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Pulse Width: A 30° or 45° pulse is recommended to ensure a good signal-to-noise ratio without saturating the signals.

-

Acquisition Time (AT): Typically 2-4 seconds to allow for good digital resolution.

-

Relaxation Delay (D1): A delay of 1-5 seconds between pulses is used to allow for the relaxation of the nuclei back to their equilibrium state, which is important for accurate integration.

-

Number of Scans (NS): A minimum of 8 or 16 scans are typically co-added to improve the signal-to-noise ratio and reduce artifacts.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton chemical shifts for this molecule.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to remove any broad distortions.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative ratio of protons.

-

Peak Picking and Analysis: The chemical shift of each peak is determined, and the splitting patterns and coupling constants are analyzed.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments and their corresponding signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton assignments and their corresponding ¹H NMR signals.

References

13C NMR chemical shifts for 1-Iodo-2-methylpropane

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of this compound. The document includes tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals to facilitate understanding and application in research and development.

Introduction

This compound, also known as isobutyl iodide, is an alkyl halide of interest in synthetic organic chemistry. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with 13C NMR spectroscopy being a primary tool for determining the carbon framework. This guide focuses on the 13C NMR chemical shifts of this compound, providing precise data for the scientific community.

The 13C NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique carbon environments within the molecule.[1] The symmetry of the two methyl groups results in their chemical equivalence, thus they resonate at the same frequency.[1]

13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound are summarized in the table below. The data is referenced to a tetramethylsilane (B1202638) (TMS) standard at 0.0 ppm.[1] The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for such analyses.[1]

| Carbon Atom | Structure | Chemical Shift (δ) in ppm |

| C1 (-CH₂I) | (CH₃)₂CHC H₂I | 10.1 |

| C2 (-CH) | (CH₃)₂C HCH₂I | 30.5[1] |

| C3, C4 (-CH₃) | (C H₃)₂CHCH₂I | 22.6[1] |

Experimental Protocol

The following is a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Approximately 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.0 ppm.[1]

3.2. NMR Spectrometer Parameters

-

Spectrometer: A 300-600 MHz NMR Spectrometer is recommended.

-

Nucleus Observed: ¹³C

-

Solvent: CDCl₃

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024-4096 scans are typically averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-10 seconds is employed between pulses to ensure full relaxation of the carbon nuclei.

-

Decoupling: Proton broadband decoupling is utilized to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

3.3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Visualization of Signal Assignments

The following diagram illustrates the relationship between the carbon atoms in this compound and their corresponding 13C NMR chemical shifts.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of isobutyl iodide (1-iodo-2-methylpropane). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation and impurity profiling.

Executive Summary

The mass spectrum of isobutyl iodide is characterized by a distinct fragmentation pattern dominated by the facile cleavage of the carbon-iodine bond. This guide details the primary fragmentation pathways, presents quantitative data on the major fragment ions, and provides a standardized experimental protocol for acquiring the mass spectrum of this compound. A visual representation of the fragmentation logic is also included to facilitate a deeper understanding of the underlying ionization and fragmentation processes.

Mass Spectrometry Data

The electron ionization mass spectrum of isobutyl iodide reveals several key fragments that are indicative of its structure. The data presented in Table 1 has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Table 1: Mass Spectrometry Fragmentation Data for Isobutyl Iodide

| m/z | Relative Intensity (%) | Ion Formula (Proposed) | Fragment Name |

| 27 | 25 | [C₂H₃]⁺ | Vinyl cation |

| 29 | 15 | [C₂H₅]⁺ | Ethyl cation |

| 39 | 20 | [C₃H₃]⁺ | Propargyl cation |

| 41 | 60 | [C₃H₅]⁺ | Allyl cation |

| 43 | 30 | [C₃H₇]⁺ | Isopropyl cation |

| 57 | 100 | [C₄H₉]⁺ | Isobutyl cation (Base Peak) |

| 127 | 5 | [I]⁺ | Iodine cation |

| 184 | 2 | [C₄H₉I]⁺ | Molecular Ion (M⁺) |

Fragmentation Pattern and Mechanisms

The fragmentation of isobutyl iodide upon electron ionization is primarily dictated by the weakness of the carbon-iodine bond. The process can be summarized as follows:

-

Ionization: The high-energy electrons in the ion source remove an electron from the isobutyl iodide molecule, forming a molecular ion, [C₄H₉I]⁺, with a mass-to-charge ratio (m/z) of 184.[2] Due to the instability of the molecular ion, its abundance is typically low.[2]

-

Primary Fragmentation (α-Cleavage): The most favorable fragmentation pathway is the homolytic cleavage of the C-I bond. This is because the C-I bond is the weakest bond in the molecule.[2] This cleavage results in the formation of a neutral iodine radical (I•) and an isobutyl cation ([C₄H₉]⁺).

[C₄H₉I]⁺ → [C₄H₉]⁺ + I•

The resulting isobutyl cation has an m/z of 57 and is the most stable and abundant ion in the spectrum, hence it is designated as the base peak (100% relative intensity).[2]

-

Secondary Fragmentation: The isobutyl cation (m/z 57) can undergo further fragmentation through the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆) to form smaller, less abundant fragment ions observed in the spectrum, such as the allyl cation (m/z 41).

-

Other Fragments: A small peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also observed.[2] This indicates that, to a lesser extent, the charge can be retained by the iodine atom during the initial C-I bond cleavage.

The following diagram illustrates the primary fragmentation pathway of isobutyl iodide.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-2-methylpropane: Focusing on the C-I Stretch

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of 1-iodo-2-methylpropane, with a specific focus on the carbon-iodine (C-I) stretching vibration. This document outlines the key spectral features of the molecule, provides comprehensive experimental protocols for obtaining high-quality spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The most notable of these is the C-I stretching frequency, which is found in the fingerprint region of the spectrum. A summary of the prominent vibrational modes is presented in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (sp³ hybridization) | ~2975 - 2845 | Strong | Corresponds to the stretching of the carbon-hydrogen bonds in the methyl and methylene (B1212753) groups.[1] |

| C-H bend/deformation | ~1470 - 1365 | Medium | Arises from the bending and deformation of the C-H bonds.[1] |

| C-C-C skeletal vibrations | ~1170 - 1140 | Medium | Associated with the skeletal framework of the isobutyl group.[1] |

| C-I stretch | ~600 - 500 | Medium | The characteristic absorption for the carbon-iodine bond in alkyl iodides. [1][2] |

Experimental Protocols

The following protocols describe standard methods for obtaining the infrared spectrum of a liquid sample such as this compound. The choice of method may depend on the available equipment and the specific requirements of the analysis.

Method A: Transmission Spectroscopy using Salt Plates (Neat Liquid)

This is a traditional and widely used method for obtaining the IR spectrum of a pure liquid.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable liquid sample cell with infrared-transparent windows (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates)

-

Pasteur pipette or syringe

-

This compound sample

-

Appropriate solvent for cleaning (e.g., anhydrous chloroform (B151607) or methylene chloride)

-

Lint-free wipes

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish the plates with a suitable polishing kit and clean them with a volatile, anhydrous solvent. Handle the plates by their edges to avoid transferring moisture and oils.

-

Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a clean Pasteur pipette.

-

Cell Assembly: Carefully place the second salt plate on top of the first, sandwiching the liquid sample. Gently rotate the top plate to create a thin, uniform liquid film and to remove any air bubbles.

-

Mounting the Cell: Place the assembled salt plates into the demountable cell holder and secure them.

-

Acquiring the Spectrum: Place the sample holder in the FTIR spectrometer.

-

Instrument Settings: Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹). Collect a background spectrum with an empty beam path.

-

Data Collection: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with an appropriate solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Method B: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Micropipette

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent to remove any residues from previous analyses.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., water vapor and carbon dioxide).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

Data Acquisition: Initiate the spectral acquisition. As with the transmission method, co-adding multiple scans (e.g., 16-32) is recommended.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the FTIR analysis of this compound.

References

- 1. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Iodo-2-methylpropane: Synthesis, Spectroscopic Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2-methylpropane, a key alkyl halide in organic synthesis. This document details its molecular characteristics, physicochemical properties, and provides an illustrative synthetic protocol. Furthermore, it includes detailed methodologies for its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by tabulated data and spectral interpretation.

Core Molecular and Physicochemical Properties

This compound, also known as isobutyl iodide, is a primary alkyl iodide with the chemical formula C₄H₉I.[1] Its structure consists of an isobutyl group attached to an iodine atom. This compound serves as a versatile reagent in various organic transformations, including nucleophilic substitutions and the formation of organometallic compounds. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₉I |

| Molecular Weight | 184.02 g/mol [1] |

| CAS Number | 513-38-2[1] |

| Boiling Point | 120-121 °C |

| Density | 1.599 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.496 |

Synthesis of this compound via Finkelstein Reaction

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the halide exchange of a corresponding alkyl bromide or chloride.[2][3] The following protocol describes the synthesis from 1-bromo-2-methylpropane (B43306).

Experimental Protocol

Materials:

-

1-bromo-2-methylpropane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add 1-bromo-2-methylpropane (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium bromide will form as the reaction proceeds.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Concentrate the filtrate under reduced pressure to remove most of the acetone.

-

Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by distillation to obtain the final product.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.[4]

-

Experimental Protocol:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.

-

Process the spectrum to obtain chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), integration values, and coupling constants (J) in Hertz (Hz).

-

-

Data Interpretation:

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| ~3.18 | 2H | Doublet | -CH₂-I |

| ~1.95 | 1H | Nonet | -CH(CH₃)₂ |

| ~1.02 | 6H | Doublet | -CH(CH₃)₂ |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit three signals, corresponding to the three unique carbon environments.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same NMR spectrometer.

-

Process the spectrum to determine the chemical shifts of the carbon signals.

-

-

Data Interpretation:

| Chemical Shift (ppm) | Assignment |

| ~29 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

| ~12 | -CH₂-I |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Experimental Protocol:

-

Obtain the IR spectrum of a neat liquid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or between salt plates (NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Interpretation: The spectrum will be characterized by the following key absorption bands:[5]

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1470-1365 cm⁻¹: C-H bending vibrations.

-

~590 cm⁻¹: C-I stretching vibration, which is characteristic of an iodoalkane.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Experimental Protocol:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a mass spectrometer, typically using an electron ionization (EI) source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

-

-

Data Interpretation: The mass spectrum will show the following key features:

-

Molecular Ion Peak ([M]⁺): A peak at m/z = 184, corresponding to the molecular weight of the compound.[6]

-

Key Fragmentation Peaks:

-

m/z = 127: [I]⁺, corresponding to the iodine atom.

-

m/z = 57: [C₄H₉]⁺, the isobutyl carbocation, which is often the base peak.

-

m/z = 43: [C₃H₇]⁺, resulting from the loss of a methyl group from the isobutyl fragment.

-

-

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 4. 1H proton nmr spectrum of this compound C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of this compound C4H9I (CH3)2CHCH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propane, 1-iodo-2-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 1-Iodo-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 1-iodo-2-methylpropane (also known as isobutyl iodide). Aimed at professionals in research, science, and drug development, this document compiles available solubility data, outlines a robust experimental protocol for its determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that dictates its utility in various applications, from organic synthesis to formulation development. The principle of "like dissolves like" is a primary determinant of solubility, where non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents. This compound, with its alkyl structure and a carbon-iodine bond, is a predominantly non-polar molecule. This characteristic heavily influences its solubility in different organic media.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in published literature. However, qualitative assessments from various chemical data sources provide a strong indication of its solubility profile. The following table summarizes the available information.

| Solvent Classification | Solvent Example | Qualitative Solubility | Source |

| Polar Protic | Water | Insoluble | [1][2][3][4][5][6][7] |

| Alcohol (general) | Miscible | [2] | |

| Polar Aprotic | Ethyl Acetate | Soluble | [8] |

| Dichloromethane | Soluble | [8] | |

| Non-Polar Ethereal | Diethyl Ether | Miscible | [1][6][7] |

| Non-Polar Hydrocarbon | Hexane | Soluble | [9] |

It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol: Determination of Solubility

For applications requiring precise quantitative solubility data, the following experimental protocol can be employed. This method is a standard procedure for determining the solubility of a liquid in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (of high purity)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vials with sealed caps

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: In a series of sealed vials, add a known excess amount of this compound to a precisely measured volume of the organic solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system has reached equilibrium when the concentration of the solute in the solvent remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved this compound has settled. If necessary, centrifugation can be used to accelerate phase separation.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer). Dilute this aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a calibrated analytical technique such as gas chromatography to determine the concentration of this compound.

-

Data Calculation: Using the concentration determined from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound(513-38-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | CAS#:513-38-2 | Chemsrc [chemsrc.com]

- 6. This compound, 97%, stabilized 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 7. This compound, 97%, stabilized 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

The Alkyl Halide Workhorse: A Technical Guide to 1-Iodo-2-methylpropane and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-methylpropane, a versatile alkyl halide reagent crucial in various synthetic applications. This document delves into its chemical synonyms, physicochemical properties, and detailed experimental protocols. Furthermore, it explores a plausible signaling pathway, offering insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Synonyms

This compound is a primary alkyl iodide widely recognized for its utility in introducing the isobutyl group in organic synthesis. Due to its common use, it is known by several synonyms in chemical literature and commercial catalogs. A clear understanding of these alternative names is essential for effective literature searches and procurement.

| Synonym Type | Name |

| IUPAC Name | This compound[1] |

| Common Name | Isobutyl iodide[2][3][4] |

| Systematic Name | 1-Iodoisobutane |

| Systematic Name | 2-Methyl-1-iodopropane |

| Systematic Name | 2-Methylpropan-1-yl iodide |

| Systematic Name | 2-Methylpropyl iodide |

| CAS Registry Number | 513-38-2[2][4] |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C4H9I | [2][4] |

| Molecular Weight | 184.02 g/mol | [2][4] |

| Boiling Point | 120-121 °C | [1] |

| Melting Point | -93 °C | [1] |

| Density | 1.599 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 | |

| Vapor Pressure | 20 mmHg (20 °C) | |

| Solubility | Insoluble in water; miscible with alcohol and diethyl ether. | [5] |

Experimental Protocols

This compound is a key reagent in numerous organic transformations. Below are detailed methodologies for two fundamental reactions: the Grignard Reaction and the Williamson Ether Synthesis.

Preparation of Isobutylmagnesium Iodide (Grignard Reagent)

This protocol details the formation of the Grignard reagent, isobutylmagnesium iodide, a potent nucleophile for carbon-carbon bond formation.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

This compound

-

Anhydrous diethyl ether

-

Flame-dried, three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of dry nitrogen.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of this compound in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of isobutylmagnesium iodide is ready for use in subsequent reactions.

Williamson Ether Synthesis: Preparation of Isobutyl Methyl Ether

This protocol describes the synthesis of an unsymmetrical ether, isobutyl methyl ether, via an SN2 reaction between an alkoxide and this compound.

Materials:

-

Sodium methoxide (B1231860)

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide in anhydrous DMF under a nitrogen atmosphere.

-

Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add this compound dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure isobutyl methyl ether.

Plausible Signaling Pathway Involvement

While direct evidence for the involvement of this compound in specific signaling pathways is limited, its potential as a hypoglycemic agent suggests a possible interaction with metabolic regulation.[2] Drawing a parallel with other iodine-containing organic molecules that exhibit biological activity, a logical relationship can be proposed. For instance, certain organo-iodine compounds have been shown to modulate oxidative stress and apoptosis through pathways like the SIRT1-Nrf2 loop. The following diagram illustrates a hypothetical signaling cascade that could be influenced by a biologically active isobutyl-containing compound.

This diagram illustrates a plausible mechanism where a metabolite of this compound could activate the SIRT1-Nrf2 antioxidant response pathway, leading to enhanced cell survival under conditions of oxidative stress. This model provides a conceptual framework for researchers investigating the potential therapeutic effects of such compounds.

References

- 1. chembk.com [chembk.com]

- 2. This compound - (stabilized with Copper chip) | 513-38-2 | FI38492 [biosynth.com]

- 3. Sciencemadness Discussion Board - Synthesis of Isobutyl Nitrite (88.2% Yield) from Isobutyl Alcohol and Nitrous Acid formed in Situte - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. scbt.com [scbt.com]

- 5. Isobutyl iodide | C4H9I | CID 10556 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Reactivity of Primary Alkyl Iodides

Abstract: Primary alkyl iodides represent a cornerstone in synthetic organic chemistry, valued for their high reactivity and versatility. This technical guide provides a comprehensive analysis of the core principles governing their reactivity. We delve into the kinetics and mechanisms of their primary reaction pathways—nucleophilic substitution (SN2) and elimination (E2)—and their application in forming organometallic compounds. This document presents quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to offer a thorough resource for professionals in chemical research and drug development.

Core Reactivity Profile of Primary Alkyl Iodides

Alkyl halides are fundamental building blocks in organic synthesis, characterized by a carbon-halogen bond.[1] Among them, primary alkyl iodides (R-CH₂-I) exhibit the highest reactivity in many nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of two key electronic and steric factors: the nature of the carbon-iodine bond and the unhindered structure of the primary alkyl group.

The Carbon-Iodine (C-I) Bond

The C-I bond is the longest and weakest among the carbon-halogen bonds.[2][3] This low bond dissociation energy means less energy is required to cleave the bond during a reaction. Furthermore, the iodide ion (I⁻) is an exceptionally stable leaving group. Its stability stems from being the conjugate base of a very strong acid, hydroiodic acid (HI). The large atomic radius of iodine allows the negative charge to be dispersed over a larger volume, further stabilizing the departing anion.[4][5][6] Consequently, reactions involving the displacement of iodide are often kinetically favorable.

Dominance of the SN2 Pathway

For primary alkyl halides, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant reaction pathway.[1][7] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[8][9] The minimal steric hindrance around the primary carbon atom allows for easy access by the nucleophile, leading to a rapid reaction.[9][10] Tertiary alkyl halides, in contrast, are too sterically hindered for the SN2 mechanism to occur.[10][11]

Competition with Elimination (E2)

While SN2 is dominant, primary alkyl iodides can undergo bimolecular elimination (E2) to form alkenes, particularly in the presence of a strong, sterically hindered base (like potassium tert-butoxide).[12][13][14] The E2 mechanism is a concerted process where the base abstracts a proton from a carbon adjacent to the one bearing the iodide, while the C-I bond simultaneously breaks.[15] For unhindered bases (e.g., hydroxide (B78521) or ethoxide), the SN2 pathway is overwhelmingly favored for primary alkyl halides.[14][16]

Quantitative Analysis of Reactivity

The superior reactivity of primary alkyl iodides can be quantified by comparing bond energies, leaving group abilities, and relative reaction rates.

Bond Dissociation Energies

The C-I bond is significantly weaker than other carbon-halogen bonds, facilitating its cleavage.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~240 [17] |

Data sourced from multiple references indicating general accepted values.[2][3][18]

Leaving Group Ability

The ability of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups. This is often correlated with the pKₐ of the conjugate acid.

| Leaving Group | Conjugate Acid | pKₐ of Conjugate Acid | Leaving Group Ability |

| F⁻ | HF | +3.2 | Poor |

| Cl⁻ | HCl | -7 | Good |

| Br⁻ | HBr | -9 | Very Good |

| I⁻ | HI | -10 | Excellent [4][5] |

The lower the pKₐ of the conjugate acid, the more stable the anion and the better the leaving group.[4]

Relative Rates in SN2 Reactions

The combination of a weak C-X bond and an excellent leaving group makes alkyl iodides the most reactive substrates in SN2 reactions.

Table 2.3.1: Effect of the Halogen on SN2 Rate (Relative rate of reaction for CH₃-X with a common nucleophile)

| Alkyl Halide | Relative Rate |

| R-F | ~1 |

| R-Cl | ~200 |

| R-Br | ~40,000 |

| R-I | ~2,000,000 |

Table 2.3.2: Effect of Alkyl Group Structure on SN2 Rate (Relative rate of reaction for R-Br with a common nucleophile)

| Alkyl Halide | Structure | Relative Rate |

| Methyl | CH₃-Br | >100 |

| Primary | CH₃CH₂-Br | 1 |

| Secondary | (CH₃)₂CH-Br | ~0.02 |

| Tertiary | (CH₃)₃C-Br | ~0 (Elimination occurs) |

Relative rates are approximations and can vary with the nucleophile and solvent but demonstrate a clear trend.[10][19][20]

Key Synthetic Applications and Experimental Protocols

Primary alkyl iodides are key intermediates in numerous named reactions and synthetic transformations.

The Finkelstein Reaction

The Finkelstein reaction is a classic SN2 process used to synthesize alkyl iodides from alkyl chlorides or bromides by taking advantage of solubility differences.[21][22] Sodium iodide is soluble in acetone (B3395972), while the resulting sodium chloride or bromide is not, driving the equilibrium toward the formation of the alkyl iodide according to Le Châtelier's principle.[21][23][24]

Experimental Protocol: Synthesis of 1-Iodobutane from 1-Bromobutane (B133212)

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser. Ensure all glassware is dry.

-

Reagents: Add sodium iodide (7.5 g, 50 mmol) and 40 mL of anhydrous acetone to the flask.

-

Initiation: Add 1-bromobutane (4.6 mL, 42 mmol) to the flask.

-

Reaction: Gently heat the mixture to reflux using a heating mantle for 45-60 minutes. A white precipitate (NaBr) will form as the reaction proceeds.[22]

-

Workup: Cool the mixture to room temperature. Pour the contents into 100 mL of water. Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with 25 mL of 5% aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with 25 mL of brine.

-